An In-depth Technical Guide to Benzyl 3-O-Benzyl-4,6-O-benzylidene-α-D-mannopyranoside: A Cornerstone in Modern Glycoscience
An In-depth Technical Guide to Benzyl 3-O-Benzyl-4,6-O-benzylidene-α-D-mannopyranoside: A Cornerstone in Modern Glycoscience
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Selectively Protected Mannoside
In the intricate field of glycoscience, the precise assembly of complex carbohydrates is paramount to unraveling their diverse biological roles and harnessing their therapeutic potential. Benzyl 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside, a synthetically derived monosaccharide, stands as a cornerstone building block for the construction of elaborate mannose-containing oligosaccharides and glycoconjugates.[] Its strategic placement of benzyl and benzylidene protecting groups confers a unique combination of stability and selective reactivity, making it an invaluable intermediate for researchers in carbohydrate chemistry, drug discovery, and material science.[]
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and applications of Benzyl 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside, offering field-proven insights and detailed methodologies for its effective utilization in the laboratory.
Chemical Structure and Properties: A Design for Controlled Reactivity
The utility of Benzyl 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside lies in its meticulously designed chemical architecture. The pyranose ring is locked in an α-anomeric configuration by a benzyl group at the C1 position. The hydroxyl groups at the C4 and C6 positions are protected as a benzylidene acetal, which not only imparts conformational rigidity but also allows for their simultaneous deprotection under specific conditions. Furthermore, the C3 hydroxyl group is protected by a benzyl ether, leaving the C2 hydroxyl as the sole free hydroxyl group available for subsequent chemical transformations. This selective protection scheme is the key to its role as a versatile glycosyl acceptor.
Key Structural Features and Properties:
| Property | Value | Source |
| CAS Number | 62774-16-7 | [2] |
| Molecular Formula | C₂₇H₂₈O₆ | [2] |
| Molecular Weight | 448.51 g/mol | [2] |
| Synonyms | 1,3-Di-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside | [] |
| Appearance | Typically a white crystalline solid | General Knowledge |
| Solubility | Soluble in many common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | General Knowledge |
The presence of multiple aromatic rings from the benzyl and benzylidene groups enhances the compound's stability and facilitates its purification by chromatographic methods.
Synthesis of Benzyl 3-O-Benzyl-4,6-O-benzylidene-α-D-mannopyranoside: A Multi-step Approach
The synthesis of this key mannoside intermediate is a multi-step process that requires careful control of protecting group chemistry. The following protocol outlines a logical and field-proven synthetic strategy, starting from the readily available D-mannose. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Synthetic Workflow Diagram
Caption: Synthetic pathway for Benzyl 3-O-Benzyl-4,6-O-benzylidene-α-D-mannopyranoside.
Experimental Protocols
Step 1: Synthesis of Benzyl α-D-mannopyranoside
-
Principle: This Fischer glycosidation reaction introduces the α-benzyl group at the anomeric center. The use of benzyl alcohol as both the solvent and reactant, with an acid catalyst, drives the equilibrium towards the formation of the thermodynamically favored α-anomer.
-
Protocol:
-
Suspend D-mannose (1 equivalent) in benzyl alcohol.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a cation exchange resin (H⁺ form).
-
Heat the mixture with stirring under reduced pressure to remove the water formed during the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst.
-
Remove the excess benzyl alcohol under vacuum.
-
Purify the crude product by column chromatography on silica gel to yield Benzyl α-D-mannopyranoside.
-
Step 2: Synthesis of Benzyl 4,6-O-benzylidene-α-D-mannopyranoside
-
Principle: The formation of the 4,6-O-benzylidene acetal is a regioselective protection of the primary hydroxyl group at C6 and the secondary hydroxyl group at C4. This reaction is typically catalyzed by a Lewis acid and driven by the removal of water.[3]
-
Protocol:
-
Dissolve Benzyl α-D-mannopyranoside (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).[3]
-
Add benzaldehyde dimethyl acetal (1.1-1.5 equivalents) and a catalytic amount of (1S)-(+)-10-camphorsulfonic acid (CSA).[3]
-
Heat the reaction mixture at 50 °C under reduced pressure for several hours to facilitate the removal of methanol.[3]
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the mixture and neutralize the CSA with triethylamine.
-
Concentrate the reaction mixture in vacuo and purify the residue by column chromatography on silica gel.
-
Step 3: Synthesis of Benzyl 3-O-Benzyl-4,6-O-benzylidene-α-D-mannopyranoside
-
Principle: With the 4- and 6-hydroxyl groups protected, the remaining secondary hydroxyls are at C2 and C3. The regioselective benzylation of the C3 hydroxyl over the C2 hydroxyl can be challenging due to their similar reactivity. However, certain methodologies, such as those employing organotin intermediates or specific base and solvent systems, can favor the formation of the 3-O-benzyl ether. An alternative and often more direct approach involves the use of a strong base and an alkylating agent, where subtle differences in steric hindrance and acidity can influence the regioselectivity. For the purpose of this guide, a standard benzylation protocol is provided, which may require careful optimization and chromatographic separation to isolate the desired 3-O-benzyl isomer. A more regioselective method involves the use of a stannylene acetal intermediate.[4]
-
Protocol:
-
Dissolve Benzyl 4,6-O-benzylidene-α-D-mannopyranoside (1 equivalent) in anhydrous DMF.[5][6]
-
Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.3 equivalents) portion-wise under an inert atmosphere (e.g., Argon).[5][6]
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1-1.3 equivalents) dropwise.[5][6]
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC.[5][6]
-
Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired Benzyl 3-O-Benzyl-4,6-O-benzylidene-α-D-mannopyranoside from the 2-O-benzyl isomer and any dibenzylated byproducts.
-
Characterization and Spectroscopic Data
Expected ¹H NMR (in CDCl₃) signals:
-
Aromatic protons: Multiple signals between δ 7.20-7.60 ppm.
-
Benzylidene acetal proton: A singlet around δ 5.60 ppm.
-
Anomeric proton (H-1): A singlet or a narrow doublet around δ 4.90 ppm with a small J-coupling constant, characteristic of an α-mannoside.
-
Benzyl CH₂ protons: Several doublets between δ 4.50-5.00 ppm.
-
Pyranose ring protons (H-2 to H-6): A series of multiplets in the region of δ 3.50-4.40 ppm.
-
Free OH-2 proton: A broad singlet that may exchange with D₂O.
Expected ¹³C NMR (in CDCl₃) signals:
-
Aromatic carbons: Signals in the range of δ 126-138 ppm.
-
Benzylidene acetal carbon: A signal around δ 101-102 ppm.
-
Anomeric carbon (C-1): A signal around δ 98-100 ppm.
-
Pyranose ring carbons (C-2 to C-6): Signals between δ 60-80 ppm.
-
Benzyl CH₂ carbons: Signals around δ 68-75 ppm.
Applications in Research and Development
The strategic design of Benzyl 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside makes it a valuable tool in several areas of scientific research.
Oligosaccharide Synthesis
The primary application of this compound is as a glycosyl acceptor in the synthesis of complex oligosaccharides. The free hydroxyl group at the C2 position serves as a nucleophile to attack an activated glycosyl donor, leading to the formation of a 1,2-glycosidic linkage. Subsequent deprotection of the benzylidene acetal or benzyl ethers allows for further elongation of the carbohydrate chain. This building block is particularly crucial for the synthesis of high-mannose type N-glycans and other biologically important mannose-containing structures.[]
Glycoconjugate Synthesis
This protected mannoside is also instrumental in the preparation of glycoconjugates, such as glycopeptides and glycolipids. The ability to selectively deprotect and functionalize the different positions of the mannose ring allows for its conjugation to peptides, lipids, or other molecular scaffolds.
Drug Discovery and Development
Mannose and mannose-containing glycans play critical roles in various biological processes, including cell-cell recognition, immune responses, and pathogenesis. Consequently, synthetic mannosides and their derivatives are of great interest in drug discovery.[] Mannose-targeting has emerged as a promising strategy in cancer therapy, as mannose receptors are often overexpressed on the surface of cancer cells and tumor-associated macrophages.[7][8][9] Benzyl 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside serves as a key starting material for the synthesis of mannose-based inhibitors of enzymes such as mannosidases, which are implicated in cancer progression. Furthermore, it can be used to construct mannosylated drug delivery systems to target therapeutic agents specifically to cancer cells.[8][9]
Conclusion
Benzyl 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside is more than just a protected sugar; it is a testament to the power of strategic chemical design in advancing our understanding and manipulation of complex biological systems. Its carefully orchestrated arrangement of protecting groups provides chemists with a versatile and reliable tool for the synthesis of intricate carbohydrate structures that are at the forefront of biomedical research. As our appreciation for the "glycome" continues to expand, the importance of such fundamental building blocks in the development of novel therapeutics and advanced materials is set to grow ever more significant.
References
-
Crích, D., & Dudkin, V. (2007). 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction. The Journal of Organic Chemistry, 72(5), 1595–1605. [Link]
-
Borbás, A., & Kerekgyártó, J. (2018). Synthesis of 3‑C‑Methyl‑d‑Mannopyranoside Derivatives Functionalized at the 3‑Position. The Journal of Organic Chemistry, 83(15), 8086–8096. [Link]
-
Gridley, J. J., & Haddleton, D. M. (2000). The regioselective and stereoselective synthesis of carbohydrate derivatives using organotin reagents. Chemical Society Reviews, 29(2), 109-119. [Link]
-
DetaiBio. (2024, January 18). Mannose in Targeted Immunotherapeutic Endeavors. [Link]
-
Moremen, K. (2001). Selective Mannosidase Inhibitors as Cancer Therapeutics. Grantome. [Link]
-
Boltje, T. J., & van Delft, F. L. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Chemical Society Reviews, 48(18), 4837-4864. [Link]
-
Demchenko, A. V., & Stine, K. J. (2007). Solvent-controlled regioselective protection of allyl-4,6-benzylidene glucopyranosides. Arkivoc, 2008(3), 11-21. [Link]
-
Rojo, J., & Delgado, R. (2018). Mannose and Mannose-6-Phosphate Receptor-targeted Drug Delivery Systems and their application in Cancer Therapy. Current Topics in Medicinal Chemistry, 18(13), 1099-1111. [Link]
-
Crich, D., & Sun, S. (2007). 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: The 2-Deoxy-2-fluoro and 3-Deoxy-3-fluoro Series of Donors and the Importance of the O2−C2−C3−O3 Interaction. The Journal of Organic Chemistry, 72(5), 1595-1605. [Link]
-
Seeberger, P. H., & Werz, D. B. (2013). Regioselective and stereoselective benzylidene installation and one-pot protection of D-mannose. The Journal of Organic Chemistry, 78(15), 7568-7576. [Link]
-
Li, M., Huang, W., Jiang, Z., Shi, Y., Yuan, S., Fu, K., ... & Zhou, W. (2019). Multi-gram scale synthesis of a bleomycin (BLM) carbohydrate moiety: exploring the antitumor beneficial effect of BLM disaccharide attached to 10-hydroxycamptothecine (10-HCPT). Organic & Biomolecular Chemistry, 17(44), 9575-9586. [Link]
-
Semantic Scholar. (n.d.). Mannose and Mannose-6-Phosphate Receptor-Targeted Drug Delivery Systems and Their Application in Cancer Therapy. Retrieved March 25, 2026, from [Link]
-
Chen, L., Li, M., Wang, Y., Zhang, Y., & Wang, J. (2020). Mannose shows antitumour properties against lung cancer via inhibiting proliferation, promoting cisplatin-mediated apoptosis and reducing metastasis. Oncology Letters, 20(3), 2549-2556. [Link]
-
Das, S. K., & Roy, N. (2000). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. Carbohydrate Research, 328(3), 341-344. [Link]
-
Crich, D., & Moumé-Pymbock, M. (2012). Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. The Journal of Organic Chemistry, 77(20), 8905–8912. [Link]
Sources
- 2. scbt.com [scbt.com]
- 3. Synthesis of 3‑C‑Methyl‑d‑Mannopyranoside Derivatives Functionalized at the 3‑Position - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mannose in Targeted Immunotherapeutic Endeavors [detaibio.us]
- 8. Mannose and Mannose-6-Phosphate Receptor-targeted Drug Delivery Systems and their application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
